LNA-A(Bz) amidite, a phosphoramidite derivative of locked nucleic acid, is a crucial reagent in the synthesis of oligonucleotides with enhanced stability and specificity. Locked nucleic acids are characterized by a methylene bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribonucleoside, which restricts conformational flexibility and promotes a C3'-endo sugar pucker. This unique structure contributes to the increased thermal stability of LNA-containing oligonucleotides, making them valuable in various applications, particularly in molecular biology and therapeutic development.
LNA-A(Bz) amidite was first described by Wengel and colleagues in 1998 as part of a novel class of conformationally restricted oligonucleotide analogues. The synthesis and application of LNA phosphoramidites have since evolved, with significant advancements reported in various studies and patents that outline methods for their preparation and use in oligonucleotide synthesis .
LNA-A(Bz) amidite belongs to the class of modified nucleotides known as locked nucleic acids. It is classified specifically as a phosphoramidite, which is a key building block used in automated oligonucleotide synthesis. This compound is particularly noted for its ability to enhance duplex stability and specificity when incorporated into oligonucleotides.
The synthesis of LNA-A(Bz) amidite typically involves the phosphitylation of a protected LNA monomer using 2-cyanoethyl-N,N-diisopropylphosphoramidite or similar reagents. A critical aspect of this process is the activation of the phosphoramidite using nucleophilic activators such as 4,5-dicyanoimidazole, which facilitates efficient coupling reactions during oligonucleotide synthesis .
LNA-A(Bz) amidite has a bicyclic structure formed by the linkage between the ribonucleoside's 2'-oxygen and 4'-carbon via a methylene bridge. This structure is essential for its locking mechanism that enhances stability.
LNA-A(Bz) amidite undergoes several key reactions during oligonucleotide synthesis:
The coupling efficiency is influenced by factors such as reaction time and temperature, with longer coupling times (up to 3-5 minutes) recommended compared to standard DNA phosphoramidites due to steric hindrance .
The mechanism involves several steps:
LNA-A(Bz) amidite has several important applications in scientific research:
The unique properties of LNA-A(Bz) amidite make it an invaluable tool in modern molecular biology, contributing significantly to advancements in genetic research and therapeutic applications.
The conceptual and synthetic foundations of Locked Nucleic Acid technology emerged through independent pioneering work in the late 1990s. Satoshi Obika’s team first achieved the chemical synthesis of 2′-O,4′-C-methyleneuridine and cytidine derivatives in 1997, demonstrating the novel bicyclic architecture’s capacity to enforce a rigid C3′-endo pucker [5]. Concurrently, Jesper Wengel’s group developed analogous structures termed "Locked Nucleic Acids," systematically characterizing their hybridization properties and identifying unprecedented increases in melting temperature (Tm) relative to native deoxyribonucleic acid or ribonucleic acid duplexes [5] [8]. These discoveries catalyzed extensive exploration of Locked Nucleic Acid-modified oligonucleotides, revealing three transformative attributes:
Table 1: Historical Progression of Locked Nucleic Acid Chemistry
| Year | Development Milestone | Significance |
|---|---|---|
| 1997 | Obika synthesizes 2′-O,4′-C-methyleneuridine | First chemical realization of bicyclic ribonucleic acid analogue |
| 1998 | Wengel reports Locked Nucleic Acid hybridization data | Quantifies enhanced affinity and specificity vs. deoxyribonucleic acid |
| 2001 | Koshkin develops convergent synthesis route | Enables scalable production of Locked Nucleic Acid phosphoramidites |
| 2003 | First in vivo efficacy of Locked Nucleic Acid antisense oligonucleotide | Validates therapeutic potential in animal models |
The Locked Nucleic Acid-A(Benzoyl) amidite monomer exemplifies precision molecular design centered on conformational restriction. The 2′-O to 4′-C methylene bridge imposes a structural lock that eliminates pseudorotational flexibility, freezing the ribose in the A-form-essential C3′-endo conformation. This preorganization minimizes entropic costs during hybridization, driving the enhanced affinity for complementary sequences [1] [8]. Quantum mechanical analyses reveal the bridge’s dual electronic and steric effects:
Crystallographic studies confirm Locked Nucleic Acid nucleotides maintain standard Watson-Crick base pairing while shortening the interphosphate distance by ~0.6 Å versus deoxyribonucleic acid, explaining their preferential incorporation into A-form helices. This structural fidelity enables seamless integration into oligonucleotide architectures without disrupting global duplex geometry [1] [5].
Locked Nucleic Acid-A(Benzoyl) amidite enables precision engineering of therapeutic oligonucleotides across multiple mechanistic classes:
Locked Nucleic Acid-containing gapmers represent a dominant design in antisense technology. These chimeric oligonucleotides feature:
The benzoyl protection in Locked Nucleic Acid-A(Benzoyl) amidite is critical during synthesis, preventing undesired side reactions while permitting efficient deprotection post-synthesis. Clinical candidates like SPC2996 (B-cell lymphoma 2 inhibitor) utilize this chemistry, achieving >90% target gene knockdown in vivo at nanomolar concentrations through optimized gapmer architectures [4] [8].
Locked Nucleic Acid’s high binding affinity enables effective steric blockade of splice regulatory elements. Locked Nucleic Acid-modified oligonucleotides can redirect alternative splicing at sub-micromolar concentrations, significantly lower than first-generation chemistries. This potency stems from their ability to invade structured ribonucleic acid targets inaccessible to less constrained oligonucleotides [4] [7].
Structural preorganization underpins Locked Nucleic Acid’s therapeutic advantages:
Table 2: Therapeutic Locked Nucleic Acid Applications Enabled by Amidite Chemistry
| Therapeutic Class | Biological Target | Locked Nucleic Acid-Amide Contribution | Clinical Status |
|---|---|---|---|
| Antisense gapmer | B-cell lymphoma 2 | Enhanced nuclease resistance and target affinity | Phase II (SPC2996) |
| MicroRNA inhibitor | microRNA-122 (miR-122) | High-affinity sequestration of mature microRNA | Phase II (miravirsen) |
| Splice-switching oligonucleotide | Dystrophin exon 51 | Efficient invasion of pre-messenger ribonucleic acid structure | Preclinical |
| Diagnostic probe | Mycobacterium tuberculosis | Single-nucleotide discrimination in complex samples | Commercialized |
"Locking a single guanosine residue into the C3′-endo pucker increases the catalytic rate by a factor of 20, despite the fact that X-ray crystallographic and nuclear magnetic resonance structures of the leadzyme ground state reported a C2′-endo conformation at this site. These results strongly suggest that a conformational change at this position is critical for catalytic function." [1]
Deoxyribonucleic acid Origami StabilityLocked Nucleic Acid-modified staples in deoxyribonucleic acid origami enhance folding yields by 30–50% at physiological magnesium concentrations (1–5 mM). This arises from:
Protein-Oligonucleptide ConjugatesAntibody-deoxyribonucleic acid conjugates incorporating Locked Nucleic Acid-A(Benzoyl) amidite exhibit >90% assembly efficiency into pentameric structures with defined stoichiometry, versus <60% for unmodified deoxyribonucleic acid. The enhanced stability enables precise spatial organization of therapeutic proteins [6] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1